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Compound of Interest

Compound Name: 4-Bromodiphenylamine

Cat. No.: B1276324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of 4-Bromodiphenylamine (4-BDPA), a key intermediate in the development of various

organic materials and pharmaceutical compounds. This document details established synthetic

protocols, including the Ullmann condensation and the Buchwald-Hartwig amination, and

outlines the standard analytical techniques for its characterization.

Physicochemical Properties
4-Bromodiphenylamine, also known as 4-bromo-N-phenylaniline, is a solid organic

compound.[1] A summary of its key physical and chemical properties is presented in Table 1.
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Property Value Reference

Molecular Formula C₁₂H₁₀BrN [1]

Molecular Weight 248.12 g/mol [1]

CAS Number 54446-36-5 [1]

Appearance Solid

Melting Point 85-89 °C

Boiling Point 318 °C (lit.) [2]

IUPAC Name 4-bromo-N-phenylaniline [1]

Table 1: Physicochemical properties of 4-Bromodiphenylamine.

Synthetic Methodologies
The formation of the central C-N bond in 4-Bromodiphenylamine is typically achieved through

cross-coupling reactions. The two most prominent methods are the copper-catalyzed Ullmann

condensation and the palladium-catalyzed Buchwald-Hartwig amination. These methods offer

distinct advantages in terms of reaction conditions, catalyst choice, and substrate scope.

The Ullmann condensation is a classical method for forming carbon-nitrogen bonds, involving

the copper-promoted coupling of an aryl halide with an amine.[3] This reaction traditionally

requires high temperatures and polar aprotic solvents.[3]

Reaction Scheme:

(1,4-Dibromobenzene + Aniline --> 4-Bromodiphenylamine)

Experimental Protocol:

A detailed protocol for the Ullmann condensation synthesis of 4-Bromodiphenylamine is

provided below. This procedure is adapted from established methods for diarylamine synthesis.

[3][4]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine 1,4-dibromobenzene (1.0 eq), aniline (1.2 eq), potassium carbonate (K₂CO₃)

as the base (2.0 eq), and a copper catalyst such as copper(I) iodide (CuI) (10 mol%).

Solvent Addition: Add a high-boiling polar solvent, such as N-methylpyrrolidone (NMP) or

dimethylformamide (DMF).

Reaction Conditions: Heat the reaction mixture to a high temperature, typically in the range

of 150-210 °C, and stir vigorously for 12-24 hours.[3] Monitor the reaction progress using

Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the

mixture with water and extract the product with a suitable organic solvent, such as ethyl

acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be

purified by column chromatography on silica gel to yield pure 4-Bromodiphenylamine.[5]

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling

reaction that has become a cornerstone of C-N bond formation.[6][7] It generally proceeds

under milder conditions than the Ullmann reaction and exhibits broad functional group

tolerance.[7]

Reaction Scheme:

(4-Bromoaniline + Iodobenzene --> 4-Bromodiphenylamine)

Experimental Protocol:

The following is a representative protocol for the Buchwald-Hartwig amination synthesis of 4-
Bromodiphenylamine.[4][7]

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon),

combine a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand

(e.g., XPhos, BINAP, 2-4 mol%), and a base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq).
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Reactant Addition: Add 4-bromoaniline (1.2 eq) and iodobenzene (1.0 eq) to the flask.

Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane, via syringe.

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor

the reaction's progress by TLC or GC-MS.

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate

and filter through a pad of celite to remove the catalyst.

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel.[5]

Synthesis and Purification Workflow
The general workflow for the synthesis and purification of 4-Bromodiphenylamine via a cross-

coupling reaction is depicted in the following diagram.
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General workflow for synthesis and purification.
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Key Chemical Transformations
The core of the synthesis lies in the catalytic cycles of the Ullmann and Buchwald-Hartwig

reactions, which facilitate the formation of the new carbon-nitrogen bond.
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Catalytic cycles for C-N bond formation.

Characterization Data
The identity and purity of synthesized 4-Bromodiphenylamine are confirmed using standard

spectroscopic techniques. Expected data are summarized below.
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NMR spectroscopy is essential for structural elucidation. The expected chemical shifts for ¹H

and ¹³C NMR are presented in Table 2.

Nucleus
Chemical Shift (δ,
ppm)

Multiplicity Assignment

¹H NMR ~7.30 d 2H, ortho to Br

~7.20 t
2H, meta to NH on

unsubstituted ring

~7.05 d
2H, ortho to NH on

unsubstituted ring

~6.90 t
1H, para to NH on

unsubstituted ring

~6.85 d
2H, ortho to NH on

bromo-ring

~5.70 s 1H, NH

¹³C NMR ~143 s
C-N (unsubstituted

ring)

~142 s C-N (bromo-ring)

~132 s C-H (ortho to Br)

~129 s
C-H (meta to NH on

unsubstituted ring)

~122 s
C-H (ortho to NH on

unsubstituted ring)

~120 s
C-H (para to NH on

unsubstituted ring)

~118 s
C-H (ortho to NH on

bromo-ring)

~113 s C-Br

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Predicted ¹H and ¹³C NMR data for 4-Bromodiphenylamine.

IR spectroscopy is used to identify the functional groups present in the molecule. Key

vibrational frequencies are listed in Table 3.

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3400 N-H Stretch Secondary Amine

~3050 C-H Stretch Aromatic

~1600, 1500 C=C Stretch Aromatic Ring

~1310 C-N Stretch Aryl Amine

~1070 C-Br Stretch Aryl Bromide

Table 3: Key IR absorption bands for 4-Bromodiphenylamine.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal

abundance, results in a characteristic M/M+2 isotopic pattern.[8]

m/z Value Ion Comments

247/249 [M]⁺

Molecular ion peak, showing

characteristic 1:1 isotopic

pattern for Bromine.[1][9]

167 [M-Br]⁺ Loss of the bromine atom.[1][9]

168 [M-HBr]⁺ Loss of hydrogen bromide.[9]

Table 4: Expected mass spectral data for 4-Bromodiphenylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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